molecular formula C11H12N2O2 B1358228 ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 1048913-05-8

ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate

Cat. No. B1358228
M. Wt: 204.22 g/mol
InChI Key: UJNZTQWAUBLDJK-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential as inhibitors of human neutrophil elastase . They are also being researched for their activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by a pyrrolo[2,3-b]pyridine scaffold . Modifications at position 2 of the scaffold resulted in loss of inhibitory activity, while certain substituents at position 5 were tolerated .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate and its derivatives are utilized in various synthetic chemistry applications. For instance, they are used in ligand-free Cu-catalyzed [3 + 2] cycloaddition reactions for the synthesis of pyrrolo[1,2-a]quinolines and related compounds under mild conditions using air as the sole oxidant (Yang Yu et al., 2016). Additionally, these compounds play a role in the synthesis of various pyrrolyl selenolopyridine compounds, some of which have shown remarkable antioxidant activity (R. Zaki et al., 2017).

Pharmaceutical Research

  • In the field of pharmaceutical research, derivatives of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate have been explored for their potential effects on memory and learning. Studies have synthesized various derivatives and evaluated their impact on memory facilitation in mice, indicating potential applications in cognitive enhancement or the treatment of memory-related disorders (Li Ming-zhu, 2010; 2012).

Material Science and Chemistry

  • The compound and its derivatives are also significant in material science and quantum chemistry. They are involved in the study of molecular properties like the highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities. These properties are crucial for understanding the behavior of materials at the molecular level (M. Bouklah et al., 2012).

Future Directions

1H-pyrrolo[2,3-b]pyridine derivatives are being researched for their potential in cancer therapy, particularly due to their activities against FGFR1, 2, and 3 . They could represent effective therapeutics for various types of tumors .

properties

IUPAC Name

ethyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-10(14)8-13-7-5-9-4-3-6-12-11(9)13/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNZTQWAUBLDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate

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